molecular formula C23H29ClN2O3S2 B11339295 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11339295
M. Wt: 481.1 g/mol
InChI Key: GZTFRPDLLXTPCJ-UHFFFAOYSA-N
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Description

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that features a piperidine ring substituted with various functional groups

Properties

Molecular Formula

C23H29ClN2O3S2

Molecular Weight

481.1 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S2/c1-18-5-2-3-7-21(18)17-31(28,29)26-12-9-20(10-13-26)23(27)25-11-14-30-16-19-6-4-8-22(24)15-19/h2-8,15,20H,9-14,16-17H2,1H3,(H,25,27)

InChI Key

GZTFRPDLLXTPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and carboxamide groups. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.

    Attachment of the Chlorophenyl and Methylphenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block for the synthesis of more complex molecules.
  • It serves as a model compound for studying reaction mechanisms involving sulfonyl and carboxamide groups.

Biology and Medicine:

  • Potential applications in drug discovery due to its structural similarity to bioactive molecules.
  • It may exhibit biological activity, making it a candidate for pharmacological studies.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Potential applications in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The exact mechanism of action for N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of sulfonyl and carboxamide groups suggests it could form hydrogen bonds or other interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

    N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared to other sulfonyl and carboxamide-containing compounds such as:

Uniqueness:

  • The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity.
  • Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for various applications.

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